molecular formula C7H11ClO2 B8793952 Cyclopentyl 2-chloroacetate CAS No. 6282-56-0

Cyclopentyl 2-chloroacetate

Cat. No.: B8793952
CAS No.: 6282-56-0
M. Wt: 162.61 g/mol
InChI Key: FTYGBOMHIFFZNC-UHFFFAOYSA-N
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Description

Cyclopentyl 2-chloroacetate is an organic ester derived from 2-chloroacetic acid and cyclopentanol. Its IUPAC name is cyclopentyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate (MFCD02670361), with the molecular formula C₁₄H₁₂ClNO₃S . This compound is structurally characterized by a cyclopentyl ester group attached to a chloroacetate backbone, which is further substituted with a benzothiazol-2-one moiety. Its primary applications lie in synthetic organic chemistry, particularly in the development of bioactive molecules and intermediates for pharmaceuticals or agrochemicals.

Properties

CAS No.

6282-56-0

Molecular Formula

C7H11ClO2

Molecular Weight

162.61 g/mol

IUPAC Name

cyclopentyl 2-chloroacetate

InChI

InChI=1S/C7H11ClO2/c8-5-7(9)10-6-3-1-2-4-6/h6H,1-5H2

InChI Key

FTYGBOMHIFFZNC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC(=O)CCl

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution with Amines

Cyclopentyl 2-chloroacetate reacts efficiently with cyclic secondary amines (e.g., piperidine) under thermal conditions (100°C, 48 hours) to yield substituted acetamide derivatives. This SN2 reaction proceeds via displacement of the chloride group by the amine nucleophile .

Example Reaction:

ReagentConditionsProductYield
Piperidine100°C, 48 hoursCyclopentyl 2-(piperidin-1-yl)acetate65%
Morpholine100°C, 48 hoursCyclopentyl 2-(morpholin-4-yl)acetate58%

The steric bulk of the cyclopentyl group slightly reduces reaction rates compared to less hindered esters, but it enhances product stability during purification .

Quaternization with Methyl Iodide

The acetamide products from the first step undergo further alkylation with methyl iodide (65°C, methanol, overnight) to form quaternary ammonium salts. This reaction proceeds via an SN2 mechanism, where the methyl group replaces the iodide ion .

Mechanistic Insights:

  • Polar aprotic solvents (e.g., methanol) stabilize the transition state.

  • Elevated temperatures (65°C) accelerate the reaction without inducing decomposition .

Example:

Starting MaterialProductYield
Cyclopentyl 2-(piperidin-1-yl)acetateCyclopentyl 2-(N-methylpiperidinium)acetate iodide72%

Role in Alkylation Reactions

This compound serves as an effective alkylating agent in malonic ester syntheses. For example, it reacts with enolate ions generated from diethyl malonate to form α-cyclopentyl-substituted malonic esters, which are precursors to carboxylic acids after hydrolysis and decarboxylation .

Key Pathway:

  • Enolate formation (NaOEt, ethanol).

  • Alkylation with this compound.

  • Hydrolysis (H3O+) and decarboxylation (Δ) to yield cyclopentylacetic acid derivatives .

Cross-Coupling Reactions

While not explicitly documented for this compound, analogous α-chloroesters participate in nickel-catalyzed asymmetric cross-couplings. For example, α-chloroesters react with arylzinc reagents under chiral BiOX ligands to form α-arylated esters with high enantioselectivity .

Hypothetical Application:

Catalyst SystemSubstrate PairPotential ProductExpected ee
Ni/BiOX ligandThis compound + Ph-ZnBrCyclopentyl 2-arylacetate>90%

Mechanistic Considerations

The reactivity of this compound is governed by:

  • Steric Effects : The cyclopentyl group moderately hinders nucleophilic attack but improves product crystallinity.

  • Electronic Effects : The electron-withdrawing chloroacetate group enhances electrophilicity at the carbonyl carbon .

  • Solvent Influence : Reactions in benzene or ethers favor SN2 pathways, while polar solvents like methanol stabilize ionic intermediates .

Comparative Reactivity Table:

Substratek (SN2, M⁻¹s⁻¹)k (SN1, M⁻¹s⁻¹)Dominant Mechanism
This compound1.2 × 10⁻³3.5 × 10⁻⁶SN2
Ethyl 2-chloroacetate2.8 × 10⁻³1.1 × 10⁻⁵SN2

Data adapted from kinetic studies .

Comparison with Similar Compounds

Alkyl 2-Chloroacetates

Alkyl 2-chloroacetates vary in their ester groups, which significantly impact their chemical behavior. Key examples include:

Compound Alkyl Group Reactivity in Electrogenerated Base Reactions (Yield%) Key Observations Reference
This compound Cyclopentyl Not explicitly tested Used in heterocyclic synthesis
Methyl 2-chloroacetate Methyl 28% yield Moderate reactivity
Ethyl 2-chloroacetate Ethyl 23% yield Similar to methyl derivative
tert-Butyl 2-chloroacetate tert-Butyl 31% yield Higher yield due to steric effects
Benzyl 2-chloroacetate Benzyl 31% yield Enhanced stability via resonance

Key Findings :

  • Steric Effects : Bulkier alkyl groups (e.g., tert-butyl, benzyl) improve reaction yields in cyclopropanation reactions due to stabilization of intermediates .
  • Electronic Effects : Electron-donating groups (e.g., benzyl) enhance resonance stabilization, whereas smaller alkyl chains (methyl, ethyl) exhibit lower yields .
  • Cyclopentyl Specificity : While cyclopentyl derivatives are less studied in reaction mechanisms, their rigid cyclic structure may influence stereochemical outcomes in synthesis .

Halogen-Substituted Analogs

Replacing the chlorine atom in 2-chloroacetates with other halogens alters reactivity:

  • Ethyl 2-bromoacetate : Yields ~24% in cyclopropanation, slightly higher than ethyl 2-chloroacetate (23%) due to better leaving-group ability of Br⁻ .
  • Ethyl 2-iodoacetate : Yields ~26%, reflecting the trend of increased reactivity with heavier halogens .

Functionalized Derivatives

  • Thioether Derivatives : Ethyl 2-chloroacetate is a precursor to antifungal thioether-triazole hybrids, demonstrating the versatility of chloroacetates in bioactive molecule design .
  • Cyclopentyl Chloroformate : A related compound (CAS 50715-28-1) with a chloroformate group (ClO₂C–) instead of chloroacetate. It is highly reactive and hazardous, requiring stringent safety protocols due to its corrosive nature .

Q & A

Q. What isotopic labeling techniques are recommended for tracing this compound metabolism in environmental samples?

  • Methodological Answer : Use 13^{13}C-labeled chloroacetate to track microbial degradation pathways via GC-MS. For 37^{37}Cl-labeled analogs, monitor isotopic fractionation (ε=2.5%\varepsilon = -2.5\%) during dehalogenation to identify rate-limiting steps .

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